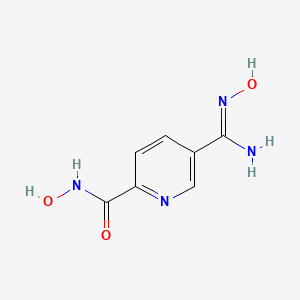

N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide

Descripción

N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide is a heterocyclic compound featuring a picolinamide backbone substituted with dual N-hydroxycarbamimidoyl groups. Its unique functional groups suggest applications in medicinal chemistry, particularly in kinase inhibition for cancer therapy.

Propiedades

IUPAC Name |

N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c8-6(10-13)4-1-2-5(9-3-4)7(12)11-14/h1-3,13-14H,(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCMEOCJBZUAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C(=N/O)/N)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with hydroxylamine and other reagents under specific conditions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .

Análisis De Reacciones Químicas

Types of Reactions

N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Aplicaciones Científicas De Investigación

N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and antimicrobial activity.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects and therapeutic potential .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents and side chains, leading to differences in melting points, molecular weights, and solubility (Table 1).

Table 1: Key Properties of N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide and Analogs

Key Observations :

- Substituent Effects : Nitro-substituted derivatives (e.g., 5f, 5g) exhibit higher melting points (>185°C) compared to chlorophenyl analogs (82–135°C), likely due to enhanced polarity and intermolecular interactions .

- Trifluoromethyl Analogs : The trifluoromethyl group in N-Hydroxy-5-(trifluoromethyl)picolinimidamide improves metabolic stability and lipophilicity, making it a candidate for drug design .

- Methoxy Derivatives : Compounds like N-Hydroxy-5-methoxypicolinimidamide (similarity score 0.91 to the target) may exhibit increased membrane permeability due to reduced polarity .

Target Engagement :

- The target compound is linked to CDK inhibition , critical for regulating cell cycle progression in cancer .

- Analogs in (e.g., 5c–5g) lack explicit biological target data but share the N-hydroxycarbamimidoyl motif, which is associated with metal chelation and enzyme inhibition .

Commercial Availability :

- N-Hydroxy-5-(trifluoromethyl)picolinimidamide is commercially available at 95+% purity, suggesting its utility as a reference compound in kinase studies .

- Methoxy and propoxy analogs () are marketed with high structural similarity (scores 0.75–0.91), though their biological relevance remains unverified .

Actividad Biológica

N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and research findings.

1. Synthesis of N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide

The synthesis of N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide typically involves the reaction between picolinic acid derivatives and hydroxylamine or its derivatives. The resulting compound can be characterized using various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure.

2.1 Anticancer Activity

Recent studies have demonstrated that N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide exhibits promising anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung adenocarcinoma) and other solid tumors.

Table 1: Anticancer Activity of N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 20 | Activation of caspase pathways |

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as indicated by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

2.2 Antimicrobial Activity

In addition to its anticancer effects, N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide has shown notable antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Effective against MRSA |

| Escherichia coli | 32 µg/mL | Moderate activity |

| Candida albicans | 64 µg/mL | Potential antifungal properties |

The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth.

3.1 Case Study: Anticancer Efficacy in Animal Models

A recent study evaluated the anticancer efficacy of N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide in a mouse model bearing A549 xenografts. The compound was administered at doses of 10 mg/kg body weight over a period of two weeks.

Findings:

- Tumor volume decreased significantly compared to control groups.

- Histological analysis revealed increased apoptosis in tumor tissues, corroborated by TUNEL assays.

3.2 Case Study: Antimicrobial Application in Clinical Isolates

In another investigation, the antimicrobial efficacy was assessed against clinical isolates from patients with skin infections caused by MRSA. The compound was tested alongside standard antibiotics.

Findings:

- N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide demonstrated synergistic effects when combined with vancomycin.

- Reduction in infection severity was noted in treated patients after one week.

4. Conclusion

The compound N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide exhibits significant biological activity with potential applications in cancer therapy and antimicrobial treatments. Its ability to induce apoptosis in cancer cells and combat resistant bacterial strains highlights its therapeutic promise. Further research is warranted to explore its mechanisms in detail and optimize its pharmacological properties for clinical use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.